3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-methoxycarbonylspiro[3.4]octane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-15-10(14)8-6-7(9(12)13)11(8)4-2-3-5-11/h7-8H,2-6H2,1H3,(H,12,13) |
InChI Key |
VONSEHRZKUVEKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C12CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable diene with a dienophile in a Diels-Alder reaction can form the spirocyclic structure .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: Utilized in the development of new materials with unique structural properties
Mechanism of Action
The mechanism by which 3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various molecular pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Bicyclo Series
(a) 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (Compound 1a)
- Structure : A bicyclo[1.1.1]pentane core with substituents similar to the target compound.
- Properties : High ring strain due to the small bicyclo framework, which enhances reactivity. This compound is commercially accessible and used as a bioisostere for linear or aromatic moieties in drug design .
- Applications : Employed in photoelectrochemical decarboxylative C(sp³)–N coupling reactions for synthesizing saturated aniline bioisosteres .
(b) 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (Compound 1b)
- Structure : A larger bicyclo[2.2.2]octane system with reduced ring strain compared to bicyclo[1.1.1]pentane derivatives.
- Properties: Improved solubility and stability due to the less strained framework. CAS: 1459-96-7, with commercial availability noted in and .
- Applications : Used as a rigid scaffold in peptidomimetics and enzyme inhibitors.
Comparison Table: Bicyclo vs. Spiro Derivatives
Spirocyclic Carboxylic Acids
(a) Spiro[2.5]octane-1-carboxylic acid ()
- Structure : A smaller spiro[2.5]octane system with a single carboxylic acid group.
- Properties : Molecular weight ~168.19 g/mol, with a price of €349/100 mg, indicating high synthetic complexity .
- Applications : Utilized in constrained peptide analogs and kinase inhibitors.
(b) 5-(Methoxycarbonyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid ()
- Structure : A tricyclic system with methoxycarbonyl and carboxylic acid groups.
Comparison Table: Spiro Derivatives
Cyclohexane and Cyclopentane Derivatives ()
Compounds like 4-(methoxycarbonyl)cyclohexanecarboxylic acid (CAS: 32529-79-6) and 3-oxocyclopentanecarboxylic acid (CAS: 98-78-2) share functional groups with the target spiro compound but lack its three-dimensional rigidity. These analogs exhibit higher conformational flexibility, which may reduce binding affinity in biological targets compared to spiro systems .
Biological Activity
3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by a spirocyclic structure that contributes to its biological activity. Its molecular formula is C₁₁H₁₄O₄, with a molecular weight of approximately 210.23 g/mol. The presence of the methoxycarbonyl group enhances its solubility and reactivity, making it a candidate for various biological applications.
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of similar compounds, suggesting that this compound may exhibit moderate radical scavenging activity. For instance, research on related methoxycarbonyl derivatives indicated reduction percentages between 13% and 23% against hydroxyl radicals, showcasing their potential as moderate antioxidants compared to standard antioxidants like quercetin and kaempferol .
Protein Binding Affinity
Molecular docking studies have been employed to assess the binding affinity of this compound to serum albumin proteins, which are critical for drug delivery and distribution in the body. The binding energies calculated for similar compounds ranged from -24.6 to -41.0 kJ/mol, indicating a favorable interaction with serum albumin . This property is essential for understanding the pharmacokinetics of the compound.
Case Studies
- Case Study on Binding Affinity : A study investigated the binding affinity of various methoxycarbonyl derivatives to human serum albumin (HSA). The results showed that compounds with bromine and methoxy groups had higher binding affinities at specific Sudlow sites compared to others, which could be extrapolated to predict the behavior of this compound in biological systems .
- Antioxidant Activity Assessment : Electron paramagnetic resonance (EPR) spectroscopy was used to evaluate the antioxidant properties of related coumarin derivatives. The findings suggested that these compounds could effectively reduce oxidative stress markers, supporting the hypothesis that this compound may possess similar capabilities .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound in comparison with related compounds:
| Compound | Molecular Weight (g/mol) | Antioxidant Activity (%) | Binding Energy (kJ/mol) |
|---|---|---|---|
| This compound | 210.23 | TBD | TBD |
| Coumarin Derivative with Methoxy Group | Variable | 23% | -41.0 |
| Coumarin Derivative with Bromine Group | Variable | 13% | -36.7 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for achieving high yields of 3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid?
- Answer : Multi-step synthesis is typically required, involving:
- Oxidation of precursors : Use reagents like potassium permanganate or chromium trioxide to introduce carboxylic acid groups, as seen in cyclopentane derivatives .
- Spirocyclic core formation : Optimize reaction conditions (e.g., temperature, solvent polarity) to stabilize strained spiro junctions. Evidence from azaspiro systems suggests that controlled ring-closing reactions are critical .
- Purification : High-performance liquid chromatography (HPLC) with >99% purity thresholds is recommended, as validated in cyclobutane analogs .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Confirm spiro connectivity and functional group placement by comparing chemical shifts to structurally related spiro compounds (e.g., 6-azaspiro[3.4]octane derivatives) .
- Mass spectrometry (MS) : Verify molecular weight accuracy, as demonstrated in cyclopentane-carboxylic acid analyses .
- HPLC : Ensure purity (>99%) using protocols similar to those for 3-oxocyclobutane derivatives .
Q. What are the stability considerations for storing this compound?
- Answer :
- Storage conditions : Room temperature in inert, moisture-free environments is generally acceptable, as indicated for spirocyclic carboxylic acids .
- Re-test intervals : Re-evaluate purity every 5 years, aligning with stability data from cyclobutane-carboxylic acid batches .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for spirocyclic systems?
- Answer :
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in spiro ring formation, addressing discrepancies between experimental and theoretical yields .
- Molecular dynamics : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents used in Friedel-Crafts acylation steps .
Q. What strategies address conflicting data in ecological toxicity assessments for spirocyclic compounds?
- Answer :
- Experimental填补gaps : Conduct in vitro bioaccumulation assays (e.g., OECD 305 guidelines) to supplement the lack of ecological data noted in safety sheets .
- Comparative analysis : Cross-reference toxicity profiles of structurally similar compounds (e.g., 3-methoxybenzoic acid derivatives) to infer potential risks .
Q. How can advanced spectroscopic techniques elucidate conformational dynamics of the spiro[3.4]octane core?
- Answer :
- Variable-temperature NMR : Probe ring-flipping behavior or steric strain by analyzing signal splitting at low temperatures .
- X-ray crystallography : Resolve spatial arrangements of the methoxycarbonyl and carboxylic acid groups, as applied to cyclopentane analogs .
Q. What methodologies optimize enantiomeric purity in chiral derivatives of this compound?
- Answer :
- Chiral chromatography : Use cellulose-based columns to separate enantiomers, as validated for spirocyclic intermediates .
- Asymmetric catalysis : Employ chiral Lewis acids (e.g., Rh-carboxamide catalysts) during key acylation steps, inspired by lactone synthesis protocols .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
